Bromoacetamido-PEG11-azide is a specialized compound that integrates a polyethylene glycol (PEG) backbone with both bromoacetamido and azide functional groups. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it particularly useful in biological applications. The bromoacetamido group serves as an excellent leaving group for nucleophilic substitution reactions, while the azide group can participate in click chemistry reactions, specifically with alkynes, to form stable triazole linkages. The compound is classified under PEG derivatives and is identified by its CAS number 2172677-17-5.
The synthesis of Bromoacetamido-PEG11-azide typically involves several key steps:
Bromoacetamido-PEG11-azide has a complex molecular structure characterized by:
The structure features a long hydrophilic PEG chain that enhances solubility and flexibility, along with reactive functional groups that facilitate bioconjugation .
Bromoacetamido-PEG11-azide undergoes various chemical reactions, primarily involving:
These reactions are fundamental for creating bioconjugates that can be used in drug development and other scientific applications .
The mechanism of action of Bromoacetamido-PEG11-azide primarily revolves around its ability to conjugate with biomolecules through its reactive groups:
This process allows for precise modifications of proteins, peptides, and other macromolecules without significantly altering their biological functions .
Bromoacetamido-PEG11-azide exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in various biochemical applications, including drug delivery systems and diagnostic tools .
Bromoacetamido-PEG11-azide has a wide range of scientific uses:
The synthesis of Bromoacetamido-PEG11-azide (CAS: 2172677-17-5) follows a convergent, multi-step strategy that ensures precise functional group placement and minimal side products. The canonical pathway involves three critical stages:
PEG Backbone Construction: Ethylene oxide undergoes ring-opening polymerization (ROP) initiated by methanol under anhydrous conditions, catalyzed by alkali metal hydroxides or metal porphyrins. This generates monomethoxy-PEG11-OH (mPEG11-OH) with controlled chain length. Molecular weight is regulated through monomer-to-initiator ratios and reaction kinetics, typically yielding PEG chains with 11 repeating units (MW ≈ 550 Da) [4] [10].
Azide Installation: The terminal hydroxyl group of mPEG11-OH is activated via mesylation (using methanesulfonyl chloride) or tosylation (p-toluenesulfonyl chloride) in aprotic solvents like dichloromethane. Subsequent nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60-80°C affords mPEG11-N₃. Completeness of conversion is verified by FT-IR (azide peak at 2100 cm⁻¹) and ¹H NMR (disappearance of -CH₂OH signal at δ 3.64 ppm) [4] [5].
Bromoacetamide Functionalization: mPEG11-N₃ undergoes aminolysis with ethylenediamine, catalyzed by triethylamine, to yield mPEG11-NH₂. Bromoacetic acid N-hydroxysuccinimide ester (NHS-bromoacetate) then reacts with the primary amine under mild conditions (pH 8.5, 0-4°C) to form the bromoacetamido terminus. Critical parameters include stoichiometric control (1.2 eq. NHS-bromoacetate) and reaction time (<2 hours) to prevent azide reduction or hydrolysis [6] [8].
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Key Analytical Controls | Yield |
---|---|---|---|
mPEG11-OH synthesis | Methanol, ethylene oxide, KOH, 120°C | GPC (Đ < 1.05), ¹³C NMR | 85% |
Azidation | MsCl/Et₃N then NaN₃/DMF, 70°C | FT-IR (2100 cm⁻¹), TLC (Rf shift) | 92% |
Bromoacetamidation | Ethylenediamine, then NHS-bromoacetate | ¹H NMR (δ 3.8 ppm, -CH₂Br), HPLC | 78% |
Bromoacetamido-PEG11-azide exemplifies the discrete PEG (dPEG) paradigm, contrasting sharply with conventional polydisperse PEGs. Critical distinctions include:
Table 2: Discrete PEG11 vs. Polydisperse PEG in Bromoacetamido-PEG11-azide Synthesis
Feature | Discrete PEG11 | Polydisperse PEG |
---|---|---|
Molecular Weight | Exact (550 Da) | Average (e.g., 500-600 Da) |
Polydispersity (Đ) | 1.0 | 1.02–1.20 |
End-Group Purity | >99% | 85–95% |
Purification Method | Solid-phase extraction | Fractional crystallization, SEC |
Impact on Conjugation | Predictable drug-antibody ratios | Variable conjugate stoichiometry |
Preserving group orthogonality during synthesis demands stringent chemoselectivity:
Ensuring molecular uniformity involves:
Table 3: Purification Efficiency for Bromoacetamido-PEG11-azide
Method | Removed Impurities | Purity Achieved | Yield Loss |
---|---|---|---|
SEC (Bio-Gel P3) | Oligomers, salts | 93% | 15% |
Reverse-Phase HPLC | Hydrolyzed bromoacetamide | 98% | 25% |
Triazole Derivatization | Azide contaminants | >99% | 10% |
Magnetic Decantation | Free PEG, metal ions | 97% | <5% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7